molecular formula C19H21FN2OS B11316352 1-cyclopentyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-cyclopentyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11316352
M. Wt: 344.4 g/mol
InChI Key: KQNYUBBFMBCRKL-UHFFFAOYSA-N
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Description

1-CYCLOPENTYL-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a fluorophenylmethylsulfanyl group, and a cyclopentapyrimidinone core, making it a unique structure for study and application.

Preparation Methods

The synthesis of 1-CYCLOPENTYL-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, including the formation of the cyclopentapyrimidinone core and the introduction of the cyclopentyl and fluorophenylmethylsulfanyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclopentapyrimidinone core.

    Substitution reactions: to introduce the fluorophenylmethylsulfanyl group.

    Addition reactions: to attach the cyclopentyl group.

Industrial production methods would likely optimize these steps for scalability, focusing on reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-CYCLOPENTYL-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone core.

    Substitution: The fluorophenylmethylsulfanyl group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in materials science and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-CYCLOPENTYL-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other cyclopentapyrimidinone derivatives and fluorophenylmethylsulfanyl compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of 1-CYCLOPENTYL-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C19H21FN2OS

Molecular Weight

344.4 g/mol

IUPAC Name

1-cyclopentyl-4-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C19H21FN2OS/c20-14-10-8-13(9-11-14)12-24-18-16-6-3-7-17(16)22(19(23)21-18)15-4-1-2-5-15/h8-11,15H,1-7,12H2

InChI Key

KQNYUBBFMBCRKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)F

Origin of Product

United States

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